6-Deoxocyprodime
Description
6-Deoxocyprodime (CAS: 134161-39-0) is a synthetic morphinan derivative with the chemical name 17-(cyclopropylmethyl)-4,14-dimethoxymorphinan . Structurally, it features a morphinan backbone modified with a cyclopropylmethyl group at the 17-position and methoxy groups at the 4- and 14-positions. This compound is part of a broader class of opioid receptor ligands, though its specific pharmacological profile remains less well-characterized compared to clinically used analogs like buprenorphine or naltrexone. Its aliases include N-Cyclopropylmethyl-4,14-dimethoxymorphinan and 6-Deoxocyprodime, reflecting its structural relationship to other morphinan derivatives .
Properties
Molecular Formula |
C22H31NO2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(1R,9S,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C22H31NO2/c1-24-18-7-5-6-17-14-19-22(25-2)11-4-3-10-21(22,20(17)18)12-13-23(19)15-16-8-9-16/h5-7,16,19H,3-4,8-15H2,1-2H3/t19-,21+,22+/m0/s1 |
InChI Key |
GRNDBUSWTGZEHR-KSEOMHKRSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1[C@]34CCCC[C@]3([C@H](C2)N(CC4)CC5CC5)OC |
Canonical SMILES |
COC1=CC=CC2=C1C34CCCCC3(C(C2)N(CC4)CC5CC5)OC |
Synonyms |
6-deoxocyprodime N-cyclopropylmethyl-4,14-dimethoxymorphinan |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-Deoxocyprodime with three structurally related compounds, focusing on substitutions, functional groups, and known applications:
Key Observations:
Structural Divergence : While 6-Deoxocyprodime shares a cyclopropylmethyl group with Tranylcypromine-d5 and Cyprosulfamide-d4, its morphinan backbone distinguishes it from these compounds, which are either amines or sulfonamides.
Pharmacological Gaps : Unlike Cyproterone Acetate (a well-characterized antiandrogen) or Tranylcypromine-d5 (a MAO inhibitor), 6-Deoxocyprodime lacks robust in vivo or clinical data, limiting direct functional comparisons .
Comparison with Functionally Similar Compounds
6-Deoxocyprodime’s hypothesized opioid activity invites comparison with classical and atypical opioids:
Key Findings:
- Substitution Patterns: The 17-cyclopropylmethyl group is conserved in both 6-Deoxocyprodime and buprenorphine, a feature critical for modulating receptor kinetics and partial agonism .
- Methoxy vs. Hydroxy Groups: The absence of a 3-hydroxy group in 6-Deoxocyprodime (compared to buprenorphine) may reduce its binding affinity at μ-opioid receptors, shifting activity toward κ receptors .
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